Terminal Ethynyl Group Enables Covalent Incorporation via Click Chemistry Versus Non-Functionalized Azobenzenes
The target compound possesses a terminal ethynyl group that enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling, as demonstrated for structurally analogous ethynyl-bearing azobenzene chromophores [1]. In contrast, symmetric azobenzenes such as 4,4'-diethoxyazobenzene (CAS 588-52-3) and unsubstituted azobenzene lack this reactive handle entirely, precluding their direct covalent incorporation into polymer backbones, surfaces, or bioconjugates without additional synthetic derivatization steps. The ethynyl group on Disperse Red 1 analogues has been explicitly characterized as 'clickable,' enabling rapid and facile polymer synthesis [2]. The target compound combines this clickable ethynyl functionality with an electron-donating ethoxy substituent rather than the electron-withdrawing nitro group of DR1 analogues, providing distinct electronic character while retaining the covalent ligation capacity.
| Evidence Dimension | Availability of terminal ethynyl group for click chemistry / cross-coupling |
|---|---|
| Target Compound Data | One terminal ethynyl (-C≡CH) group present on the 4-position of the 2-methylphenyl ring (confirmed by molecular structure C17H16N2O ) |
| Comparator Or Baseline | 4,4'-Diethoxyazobenzene (CAS 588-52-3): zero ethynyl groups; Azobenzene: zero ethynyl groups; DR1-ethynyl analogues: one ethynyl group but with ortho-nitro substituent |
| Quantified Difference | Qualitative: presence vs. absence of clickable ethynyl handle; DR1 analogues share the ethynyl feature but differ in electronic character due to nitro vs. ethoxy substitution |
| Conditions | Structural comparison based on molecular formula and published characterization of analogous compounds |
Why This Matters
For procurement decisions in materials science and chemical biology, the terminal ethynyl group eliminates the need for additional synthetic functionalization steps required when using symmetric azobenzenes, reducing synthesis time and cost.
- [1] Liaros, N., Couris, S., Maggini, L., De Leo, F., Cattaruzza, F., Aurisicchio, C., & Bonifazi, D. (2013). NLO response of photoswitchable azobenzene-based materials. ChemPhysChem, 14(13), 2961–2972. https://doi.org/10.1002/cphc.201300420 View Source
- [2] Goulet-Hanssens, A., Corkery, T. C., Priimagi, A., & Barrett, C. J. (2014). Effect of head group size on the photoswitching applications of azobenzene Disperse Red 1 analogues. Journal of Materials Chemistry C, 2(36), 7505–7512. https://doi.org/10.1039/c4tc00996g View Source
